4-Chlorophenyl diphenylphosphinite
Description
Contextual Significance of Phosphinite Ligands in Coordination Chemistry
Phosphinites are organophosphorus compounds with the general formula P(OR)R₂. sciensage.info They serve as important ligands in coordination chemistry and homogeneous catalysis. sciensage.info Like the more common phosphine (B1218219) ligands (PR₃), phosphinites are two-electron donors that coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes. capes.gov.br Their electronic and steric properties can be fine-tuned by altering the organic groups (R) attached to the phosphorus atom. researchgate.net Phosphinites are generally considered to be stronger π-acceptors than analogous phosphine ligands due to the presence of the electronegative oxygen atom. sciensage.info This enhanced π-acidity stems from the overlap of P-C σ* anti-bonding orbitals with filled metal d-orbitals. This ability to modulate the electronic properties of a metal complex makes them valuable in the design of catalysts for reactions like cross-coupling, hydrogenation, and hydroformylation. researchgate.net
Role of Halogenated Aryl Groups in Phosphine and Phosphinite Derivatives
The introduction of halogen atoms, such as chlorine, onto the aryl groups of phosphine and phosphinite ligands significantly alters their electronic properties. Halogens are electron-withdrawing groups, which decrease the electron-donating ability of the phosphorus atom. This modification makes the ligand a poorer σ-donor but a better π-acceptor. For a ligand like 4-Chlorophenyl diphenylphosphinite, the chloro- substituent on the phenoxy group would be expected to enhance its π-acceptor capabilities compared to an unsubstituted phenyl diphenylphosphinite. This electronic tuning is a critical strategy in catalyst design, as it can stabilize low-valent metal centers and influence the rates and selectivities of catalytic reactions. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps.
Overview of Research Trajectories for this compound
An exhaustive search of the scientific literature did not yield any specific research trajectories, detailed synthetic reports, or documented applications for this compound. While the synthesis and use of related compounds, such as other phosphinites or molecules containing the 4-chlorophenyl moiety, are documented, this specific compound appears to be largely unexplored or unreported in peer-reviewed publications. Therefore, an overview of its research history, from synthesis to application, cannot be provided.
Structure
3D Structure
Properties
CAS No. |
63389-48-0 |
|---|---|
Molecular Formula |
C18H14ClOP |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(4-chlorophenoxy)-diphenylphosphane |
InChI |
InChI=1S/C18H14ClOP/c19-15-11-13-16(14-12-15)20-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChI Key |
QLGVGJQGLAZMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Chlorophenyl Diphenylphosphinite
Established Synthetic Routes for Phosphinites (P(OR)R2)
Phosphinites, compounds with the general structure P(OR)R₂, are a class of organophosphorus compounds characterized by a trivalent phosphorus atom bonded to one oxygen and two carbon atoms. Their synthesis is well-established in organic chemistry, with several reliable methods available.
Alcoholysis of Organophosphinous Chlorides
The most common and direct method for the synthesis of phosphinites is the alcoholysis of organophosphinous chlorides (R₂PCl). This reaction involves the treatment of a chlorophosphine with an alcohol or a phenol (B47542). The process is a nucleophilic substitution at the phosphorus center, where the oxygen atom of the alcohol displaces the chloride ion.
The general reaction can be represented as: R₂PCl + R'OH → R₂P(OR') + HCl
To drive the reaction to completion, a base is typically added to neutralize the hydrogen chloride (HCl) byproduct as it forms. Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly used for this purpose. The base reacts with HCl to form a salt (e.g., triethylammonium (B8662869) chloride), which often precipitates from the reaction mixture, facilitating its removal.
The reaction is typically carried out in an inert aprotic solvent, such as diethyl ether, tetrahydrofuran (B95107) (THF), or a hydrocarbon like toluene (B28343), under anhydrous conditions to prevent hydrolysis of the reactive chlorophosphine starting material.
Alternative Synthetic Strategies for Arylphosphinites
While alcoholysis is the predominant method, alternative strategies for the synthesis of arylphosphinites have been developed. Modern approaches focus on creating C-P bonds under milder conditions. One such method involves the visible-light-mediated arylation of phosphines. researchgate.net For instance, the arylation of aminophosphines with aryl(mesityl)iodonium triflates under blue light irradiation can lead to the formation of arylphosphine derivatives. researchgate.net Although this specific example leads to phosphine (B1218219) oxides after subsequent steps, the underlying C-P bond formation strategy highlights advanced methods that can be adapted for arylphosphinite synthesis. These catalyst-free, light-mediated reactions are advantageous due to their functional group tolerance and eco-friendly nature. researchgate.net
Synthesis of 4-Chlorophenyl Precursors (e.g., 4-Chlorophenol)
The synthesis of 4-Chlorophenyl diphenylphosphinite requires the precursor 4-chlorophenol (B41353). This aromatic alcohol is an industrial chemical that can be prepared through several routes.
Direct Chlorination of Phenol : 4-chlorophenol is commonly prepared by the electrophilic chlorination of phenol. The choice of solvent influences the regioselectivity of the reaction. Using polar solvents favors the formation of the desired 4-chloro isomer. wikipedia.org In contrast, direct chlorination of molten phenol tends to yield the 2-chloro isomer. wikipedia.org
Reaction with Sulfuryl Chloride : An alternative laboratory-scale preparation involves reacting molar equivalents of phenol and sulfuryl chloride (SO₂Cl₂). The reaction proceeds at room temperature with the evolution of sulfur dioxide and hydrogen chloride gas, yielding almost pure 4-chlorophenol. prepchem.com
Thermal Rearrangement : A more specialized method involves the thermal rearrangement of 4-chlorocyclobutenones to produce p-chlorophenols. acs.org
For industrial-scale production, the direct chlorination of phenol remains a primary method. wikipedia.org
Targeted Synthesis of this compound
The targeted synthesis of this compound is most efficiently achieved by applying the alcoholysis method described in section 2.1.1. This involves the reaction between diphenylphosphinous chloride and 4-chlorophenol.
The specific reaction is: (C₆H₅)₂PCl + HOC₆H₄Cl → (C₆H₅)₂P(OC₆H₄Cl) + HCl
Optimization of Reaction Conditions and Reagents
Optimizing the reaction conditions is crucial for achieving high yield and purity of the final product. Key parameters to consider include:
Base : The choice of base is critical for scavenging the HCl produced. A tertiary amine like triethylamine is typically used in a stoichiometric amount or slight excess. The base must be strong enough to react with HCl but not so strong as to cause side reactions.
Solvent : Anhydrous aprotic solvents like THF, diethyl ether, or toluene are ideal to prevent unwanted hydrolysis of the diphenylphosphinous chloride. The choice of solvent can also affect the solubility of the reactants and the precipitation of the ammonium (B1175870) salt byproduct.
Temperature : The reaction is often carried out at low temperatures (e.g., 0 °C) initially during the addition of reagents to control the exothermic reaction, and then allowed to warm to room temperature to ensure the reaction goes to completion.
Purity of Reactants : The purity of both diphenylphosphinous chloride and 4-chlorophenol is paramount. The presence of water will lead to the formation of diphenylphosphinous acid, reducing the yield of the desired phosphinite.
A typical procedure would involve dissolving 4-chlorophenol and triethylamine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), cooling the solution in an ice bath, and then adding diphenylphosphinous chloride dropwise with stirring. After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The workup involves filtering off the triethylammonium chloride salt and removing the solvent under reduced pressure. Further purification can be achieved through distillation or chromatography.
Stereochemical Considerations in Synthesis
The phosphorus atom in this compound is trivalent and possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry. While this phosphorus center is not technically a stereocenter in this achiral molecule, the stereochemistry of P(III) compounds is an area of active study. researchgate.net
Trivalent phosphorus compounds can undergo pyramidal inversion, where the phosphorus atom and its substituents rapidly invert their configuration. The energy barrier for this inversion is generally low, meaning that enantiomers, if they were to exist, would rapidly interconvert at room temperature, preventing their isolation.
In the context of this compound, since the molecule itself is achiral (it possesses a plane of symmetry), there are no enantiomers or diastereomers to consider. However, if chiral substituents were present on the phenyl rings or if the phosphorus atom were part of a rigid, sterically hindered system, atropisomerism (chirality arising from restricted rotation around a single bond) could potentially be observed. researchgate.net For this specific compound, such considerations are not applicable, and the synthesis proceeds without the formation of stable stereoisomers.
Purification Techniques for this compound
The purification of this compound is critical to remove unreacted precursors, the hydrochloride salt of the base, and any byproducts formed during the synthesis. The primary methods employed for the purification of solid organic compounds like aryl phosphinites are recrystallization and column chromatography.
Recrystallization
Recrystallization is the most common and effective method for purifying solid organic compounds. uct.ac.za The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. rsc.org
The Recrystallization Process:
Solvent Selection : A suitable solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or lower temperatures. rsc.orgmt.com Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. mt.com For aryl compounds, toluene is often an excellent solvent choice. uct.ac.za Other potential solvents could include hexanes or a mixed solvent system like ethanol-water. youtube.comrochester.edu
Dissolution : The crude product is dissolved in the minimum amount of the selected hot solvent to form a saturated solution. researchgate.net If colored impurities are present, a small amount of activated charcoal can be added to the solution, which is then heated and filtered to remove the charcoal and the adsorbed impurities. youtube.com
Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed. rsc.org As the temperature decreases, the solubility of the compound drops, leading to the formation of pure crystals. researchgate.net Rapid cooling should be avoided as it can lead to the formation of smaller, less pure crystals that may trap impurities. rsc.org
Isolation and Washing : The formed crystals are collected by vacuum filtration using a Büchner funnel. rsc.org The collected crystals are then washed with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces. researchgate.net
Drying : The purified crystals are dried to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point. researchgate.net
Column Chromatography
If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (such as silica (B1680970) gel or alumina) as a mobile phase (solvent) is passed through the column. The components of the mixture travel through the column at different rates and are collected in separate fractions. For organophosphorus compounds, various chromatographic methods, including high-performance liquid chromatography (HPLC), are established for purification and analysis. researchgate.net
Coordination Chemistry of 4 Chlorophenyl Diphenylphosphinite As a Ligand
Ligand Design Principles for Phosphinites in Transition Metal Complexes
The design of phosphinite ligands for transition metal complexes is guided by the desire to fine-tune the steric and electronic environment of the metal center. mdpi.comorgsyn.org This control is crucial for optimizing catalytic activity and selectivity. libretexts.org Phosphinites, with the general formula P(OR)R'₂, offer a versatile platform for modification. The substituents on the phosphorus atom can be systematically varied to modulate the ligand's properties. youtube.com
Key design principles for phosphinite ligands include:
Steric Bulk: The size of the substituents on the phosphorus atom dictates the steric environment around the metal center. libretexts.org Bulky ligands can create a coordinatively unsaturated metal center by promoting ligand dissociation, which is often a key step in catalytic cycles. libretexts.org
Electronic Effects: The electronic nature of the substituents influences the σ-donating and π-accepting properties of the phosphinite ligand. youtube.com Aryl groups, like the phenyl and 4-chlorophenyl groups in 4-Chlorophenyl diphenylphosphinite, generally lead to better π-accepting capabilities compared to alkyl groups. wikipedia.org
Chelation: Incorporating phosphinite moieties into multidentate ligand frameworks can enhance the stability of the resulting metal complexes. This is a common strategy to prevent ligand dissociation and control the geometry of the complex.
By strategically manipulating these factors, chemists can design phosphinite ligands that promote specific catalytic transformations, such as cross-coupling reactions, hydroformylation, and polymerization. mdpi.com
Electronic and Steric Parameters of this compound
The electronic and steric properties of this compound are critical to understanding its behavior as a ligand in transition metal complexes. These parameters determine how the ligand will interact with a metal center and influence its subsequent reactivity.
The Tolman cone angle (θ) is a widely used parameter to quantify the steric bulk of a phosphine (B1218219) or phosphinite ligand. wikipedia.orgchemeurope.com It represents the solid angle at the metal center that is occupied by the ligand. wikipedia.org For a ligand like this compound, which is of the type PRR'R'', the cone angle can be estimated by averaging the half-angles of the individual substituents. wikipedia.org
Other steric descriptors, such as the percent buried volume (%Vbur), offer a more refined measure of a ligand's steric influence by considering the volume occupied by the ligand within a defined sphere around the metal center. rsc.org Computational methods, often employing density functional theory (DFT), are increasingly used to calculate these steric parameters for a wide variety of ligands, providing valuable insights for ligand design. rsc.org
Table 1: Comparison of Tolman Cone Angles for Related Phosphine Ligands
| Ligand | Tolman Cone Angle (°) |
| PH₃ | 87 |
| P(CH₃)₃ | 118 |
| P(C₂H₅)₃ | 132 |
| P(C₆H₅)₃ | 145 |
| P(cyclo-C₆H₁₁)₃ | 170 |
| P(t-Bu)₃ | 182 |
This table, with data from various sources chemeurope.com, illustrates the range of steric bulk in common phosphine ligands and provides context for estimating the steric profile of this compound.
The electronic properties of phosphinite ligands are characterized by their ability to act as both σ-donors and π-acceptors. youtube.comwikipedia.org The lone pair of electrons on the phosphorus atom participates in a σ-bond with the metal center. youtube.com The π-acceptor character arises from the overlap of filled metal d-orbitals with empty σ* anti-bonding orbitals of the P-C and P-O bonds. wikipedia.org
The presence of the electron-withdrawing chlorine atom on the phenyl ring of this compound is expected to influence its electronic properties. This substituent will likely decrease the electron density on the phosphorus atom, making the ligand a weaker σ-donor compared to triphenylphosphine (B44618). Concurrently, the electron-withdrawing nature of the chloro group can enhance the π-acceptor character of the ligand by lowering the energy of the σ* orbitals, making them more accessible for back-bonding from the metal.
The electronic effect of a phosphine or phosphinite ligand can be experimentally probed using infrared (IR) spectroscopy of their corresponding metal carbonyl complexes. libretexts.org In a complex like L-Ni(CO)₃, a stronger π-accepting ligand L will compete more effectively with the carbonyl ligands for back-donation from the metal. This results in stronger C-O bonds and a higher ν(CO) stretching frequency. youtube.com
Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands
| Ligand | ν(CO) in L-Ni(CO)₃ (cm⁻¹) |
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OEt)₃ | 2076.3 |
| PCl₃ | 2097.0 |
| PF₃ | 2110.8 |
This table, with data from various sources wikipedia.org, shows the TEP for several common phosphine ligands. A higher wavenumber indicates a stronger π-acceptor character. The TEP for this compound would be expected to be slightly higher than that of PPh₃ due to the electron-withdrawing chloro-substituent.
Formation of Transition Metal Complexes with this compound
The formation of transition metal complexes with this compound can be achieved through various synthetic methodologies, leading to a range of coordination compounds with distinct properties and structures.
Transition metal complexes of this compound can be classified as either homoleptic or heteroleptic. unacademy.com
Homoleptic complexes contain only one type of ligand bound to the central metal atom. unacademy.comyoutube.com For example, a hypothetical complex where four molecules of this compound are coordinated to a single metal center would be considered homoleptic. The synthesis of such complexes often involves reacting a suitable metal precursor with a stoichiometric excess of the phosphinite ligand. umn.eduresearchgate.net
Heteroleptic complexes feature more than one type of ligand coordinated to the metal center. unacademy.comyoutube.com These are more common and can be synthesized by reacting a metal precursor with a mixture of ligands or by sequential addition of different ligands. For instance, a complex containing this compound alongside other ligands like carbonyls, halides, or cyclopentadienyl (B1206354) groups would be heteroleptic. The synthesis of heteroleptic complexes allows for a finer tuning of the metal center's properties. researchgate.net
The synthesis of both homoleptic and heteroleptic complexes is typically carried out under inert atmosphere to prevent oxidation of the phosphinite ligand. mdpi.com Common solvents include dichloromethane, diethyl ether, and toluene (B28343). mdpi.com The resulting complexes are often isolated as air-stable solids and can be purified by recrystallization. mdpi.com
The reactivity of a metal center towards this compound depends on several factors, including the metal's oxidation state, its electronic configuration, and the other ligands already present in its coordination sphere.
The formation of a metal-phosphinite complex is a Lewis acid-base reaction, where the phosphinite acts as a Lewis base, donating its lone pair of electrons to the Lewis acidic metal center. youtube.com The stability of the resulting complex is influenced by the strength of this interaction, as well as by the π-backbonding from the metal to the ligand.
In many cases, the phosphinite ligand can also act as a reductant, particularly when reacting with metal halides in higher oxidation states. wikipedia.org For example, the synthesis of many platinum-group metal complexes with triphenylphosphine involves the reduction of the metal center, with the phosphine being oxidized to phosphine oxide. wikipedia.org A similar reactivity pattern could be anticipated for this compound.
The coordination of this compound to a metal center can significantly alter the metal's reactivity. The steric bulk of the ligand can influence the coordination number and geometry of the complex, while its electronic properties can modulate the metal's susceptibility to oxidative addition, reductive elimination, and other fundamental steps in catalytic cycles. libretexts.orgrsc.org The study of these complexes continues to be an active area of research, with potential applications in various catalytic processes. uni-regensburg.de
Lack of Available Data on the Stability and Lability of this compound Complexes
Despite a comprehensive search of scientific literature, no specific experimental data or detailed research findings on the stability and lability of coordination complexes containing the ligand this compound could be located.
The field of coordination chemistry extensively studies the stability and lability of metal complexes, as these properties are crucial for understanding their reactivity and potential applications. Stability refers to the thermodynamic tendency of a complex to form and persist at equilibrium, often quantified by stability constants. Lability, on the other hand, is a kinetic term describing the rate at which the ligands of a complex are substituted by other ligands.
While general principles governing the stability of metal-phosphine and metal-phosphinite complexes are well-established, specific data for complexes of this compound are not present in the available body of scientific research. Factors that typically influence the stability and lability of such complexes include:
Electronic Effects of the Ligand: The presence of a chlorine atom on the phenyl ring of the phosphinite ligand is expected to have an electron-withdrawing effect. This would influence the electron density on the phosphorus donor atom and, consequently, the strength of the metal-phosphorus bond. Generally, more electron-donating phosphines form more stable complexes, while the effect on lability can be more complex.
Steric Properties of the Ligand: The diphenylphosphino group is sterically demanding, which can influence the coordination number and geometry of the resulting metal complex, thereby affecting both its stability and lability.
Nature of the Metal Center: The identity of the metal ion, its oxidation state, and its electronic configuration are paramount in determining the stability and lability of the resulting complex.
However, without specific research studies on this compound complexes, any discussion on their stability and lability would be purely speculative and not grounded in the required scientifically accurate and data-driven content. The creation of informative data tables, as requested, is therefore not possible.
Further experimental investigation is required to characterize the coordination chemistry of this compound and to determine the thermodynamic and kinetic parameters governing the stability and lability of its complexes.
Catalytic Applications and Mechanistic Insights Involving 4 Chlorophenyl Diphenylphosphinite
Homogeneous Catalysis with 4-Chlorophenyl Diphenylphosphinite Complexes
Homogeneous catalysis relies on the principle of the catalyst and reactants existing in the same phase, which often leads to high selectivity and mild reaction conditions. researchgate.net Palladium and rhodium complexes are workhorses in this field, and their efficacy is frequently tuned by the choice of ligands. researchgate.netmdpi.com Phosphinite ligands, including this compound, can be valuable in this context.
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. researchgate.netlibretexts.orgorganic-chemistry.org The electronic and steric properties of phosphine-type ligands are crucial in modulating the efficiency of the palladium catalyst. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. organic-chemistry.orgdiva-portal.org The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The ligand influences each of these steps. While specific data for this compound is scarce, studies on related phosphinite and phosphine (B1218219) ligands show that electron-withdrawing groups can impact catalyst activity. researchgate.net For instance, in the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid, the choice of phosphine ligand and base significantly affects conversion rates. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. youtube.comorganic-chemistry.org The catalytic cycle is generally understood to proceed via oxidative addition, migratory insertion, and β-hydride elimination. youtube.comlibretexts.org The nature of the ligand can determine which step is rate-limiting. libretexts.org For many systems, the catalyst is a palladium complex coordinated to phosphine ligands. youtube.comorganic-chemistry.org
Sonogashira Coupling: This reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium-phosphine complex and a copper co-catalyst. libretexts.orgnih.govorganic-chemistry.org Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.orgnih.gov The ligand's role is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. libretexts.orgnih.gov While many phosphine ligands have been employed, specific examples detailing the performance of this compound are not readily found. libretexts.orgorganic-chemistry.org
Due to the lack of specific experimental results for this compound in these reactions, a representative data table cannot be generated.
Rhodium complexes are often employed for hydrogenation and hydroformylation reactions, with ligand choice being paramount for controlling activity and selectivity. nih.govdicle.edu.trrsc.org
Hydrogenation: Catalytic hydrogenation is a widespread method for the reduction of unsaturated compounds. nih.gov While palladium catalysts are common, rhodium complexes are also highly effective, particularly for the asymmetric hydrogenation of certain substrates. dicle.edu.trrsc.org The specific utility of this compound in this area is not well-documented.
Asymmetric catalysis is crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. This is typically achieved using chiral metal-ligand complexes. There is no indication in the available literature that this compound, being an achiral ligand itself, is used directly to induce enantioselectivity. Chiral phosphine ligands are commonly designed with specific stereogenic elements to create a chiral environment around the metal center, which is a design principle that does not apply to this compound.
Beyond the major reaction classes, palladium-phosphine complexes catalyze a variety of other transformations. One such example is the carbonylative Sonogashira coupling, which introduces a carbonyl group between the aryl and alkynyl fragments to form ynones. nih.gov This reaction also proceeds through a palladium-catalyzed cycle involving oxidative addition, CO insertion, ligand exchange, and reductive elimination. nih.gov The performance of this compound in such transformations has not been specifically reported.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is key to optimizing it. This involves identifying the active catalytic species, the elementary steps of the cycle, and the rate-determining step.
The rate-determining step (RDS) of a catalytic cycle can vary depending on the specific reaction, substrates, and catalytic system used. nih.govrsc.org
In Suzuki-Miyaura reactions , oxidative addition is often considered the rate-determining step, especially for less reactive aryl chlorides. nih.gov However, transmetalation or reductive elimination can also be rate-limiting under certain conditions. researchgate.net
For the Heck reaction , the rate-determining step can be either oxidative addition or migratory insertion of the olefin, depending on the conditions and the ligands used. libretexts.org
In Sonogashira couplings , the reaction mechanism is complex and not fully elucidated, but it is understood to involve interconnected palladium and copper cycles (in the co-catalyzed version). libretexts.org Steps like oxidative addition or transmetalation are often implicated as being rate-limiting.
In rhodium-catalyzed hydroformylation , kinetic isotope effects and computational studies have been used to pinpoint the RDS. For the hydroformylation of 1-octene (B94956) with a rhodium-Xantphos system, a combination of experimental and theoretical data suggested that hydride migration is the rate-determining step. nih.gov Theoretical studies on the hydroformylation of ethylene (B1197577) have shown that the nature of the ligand (electron-donating vs. electron-withdrawing) can determine whether olefin insertion or hydrogenolysis is the RDS. mdpi.com The electron-withdrawing nature of the 4-chlorophenyl group in this compound would be expected to influence the electronic properties of the metal center, and thus the energetics of the catalytic cycle, but specific mechanistic studies are lacking.
Intermediates Identification and Characterization
The elucidation of a catalytic cycle is critically dependent on the identification and characterization of transient intermediates. In catalytic systems employing this compound, the characterization of these fleeting species provides invaluable information about the reaction pathway, catalyst activation, and deactivation mechanisms. Phosphinite-based metallacycles, for instance, are recognized as significant intermediates or catalyst precursors in a multitude of chemical transformations. researchgate.net The reversible formation of P-O bonds in phosphinite ligands can facilitate their role as catalytic directing groups, leading to more efficient and selective metal-catalyzed processes. researchgate.net
The identification of intermediates in a catalytic reaction involving this compound would typically employ a range of spectroscopic and analytical techniques. The coordination of the phosphinite ligand to a metal center can be observed and characterized using methods such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the coordination of a phosphine to a metal center results in a discernible downfield shift of the phosphorus signal in the ³¹P NMR spectrum. rsc.org
In the context of palladium-catalyzed cross-coupling reactions, which are a major application for phosphine and phosphinite ligands, intermediates such as oxidative addition complexes, transmetalation complexes, and reductive elimination precursors are of key interest. The characterization of such palladium-phosphinite intermediates can be achieved through a combination of techniques. For instance, X-ray Photoelectron Spectroscopy (XPS) can confirm the oxidation state of the palladium center (e.g., Pd(0), Pd(II)), while Powder X-ray Diffraction (PXRD) can provide information about the crystalline structure of isolated intermediates. nih.gov Scanning Electron Microscopy (SEM) can be used to study the morphology of heterogeneous catalysts incorporating the phosphinite ligand. nih.gov In some cases, orthometalated complexes of phosphinite ligands have been isolated and characterized crystallographically, providing direct insight into the bonding and structure of these intermediates. researchgate.net
Table 1: Common Analytical Techniques for the Characterization of Catalytic Intermediates
| Technique | Information Obtained | Relevance to this compound Catalysis |
| ³¹P NMR Spectroscopy | Provides information on the chemical environment of the phosphorus atom, including coordination to a metal center and ligand exchange dynamics. | Direct observation of the coordination of the phosphinite ligand to the metal center and monitoring of its transformations during the catalytic cycle. |
| ¹H, ¹³C NMR Spectroscopy | Elucidates the structure of the organic framework of the ligand and the substrate-derived species bound to the metal. | Characterization of the overall structure of catalytic intermediates, including the disposition of the phenyl and 4-chlorophenyl groups. |
| X-ray Crystallography | Provides the precise three-dimensional structure of stable or isolable intermediates. | Unambiguous determination of bond lengths, bond angles, and coordination geometry of the metal center with the phosphinite ligand. |
| Mass Spectrometry (e.g., ESI-MS) | Determines the mass-to-charge ratio of ionic species, allowing for the identification of intermediates in solution. | Detection of transient cationic or anionic intermediates in the catalytic cycle. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation states of elements on a material's surface. | Particularly useful for immobilized catalysts to verify the oxidation state of the metal (e.g., Pd(0) vs. Pd(II)). nih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups and can be used to monitor the coordination of ligands like CO or changes in the substrate. | Monitoring changes in the vibrational frequencies of the P-O-C or other bonds upon coordination or during catalytic turnover. |
Role of Ligand Exchange in Catalysis
Ligand exchange is a fundamental process in homogeneous catalysis, where the substitution of one ligand for another at the metal center is often a prerequisite for the catalytic cycle to proceed. In the context of catalysts bearing this compound, ligand exchange plays a pivotal role in creating vacant coordination sites, modulating the electronic and steric environment of the metal, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Phosphine and phosphinite ligands are generally considered spectator ligands, meaning they remain coordinated to the metal center throughout the catalytic cycle. However, their dissociation is often a key step in generating the catalytically active species. For a catalyst to be active, it typically needs a vacant coordination site to allow the substrate to bind. The lability of the this compound ligand will therefore influence the concentration of the active catalyst in solution. While strong coordination is necessary to stabilize the metal center and prevent decomposition, some degree of lability is required for high catalytic activity.
The kinetics of ligand exchange can be influenced by several factors, including the nature of the metal, the solvent, and the electronic and steric properties of the phosphinite ligand itself. While phosphine ligands are often robust, photoinduced ligand exchange has been observed in some ruthenium(II) complexes, indicating that external stimuli can promote their dissociation. nih.gov In some systems, the exchange of a phosphine for another ligand, such as carbon monoxide, is a well-established reaction that can be part of a catalytic process or a deactivation pathway. nih.gov
Influence of the 4-Chlorophenyl Moiety on Catalytic Performance
The substituents on a phosphinite ligand are crucial in determining the efficacy of the corresponding metal catalyst. The this compound ligand possesses two phenyl groups and one 4-chlorophenyl group attached to the phosphorus atom via an oxygen bridge. This specific combination of aryl and aryloxy groups allows for the fine-tuning of the catalyst's properties. researchgate.net
Electronic Effects on Metal Center Reactivity
The electronic properties of the this compound ligand significantly influence the reactivity of the metal center to which it is coordinated. The presence of the chlorine atom in the para-position of the phenoxy ring imparts specific electronic characteristics. Chlorine is an electron-withdrawing group, which reduces the electron density on the phosphorus atom. This effect is transmitted to the metal center, making it more electrophilic or less electron-rich.
This modulation of the metal's electron density has profound implications for various steps in a catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions:
Oxidative Addition: A more electron-rich metal center generally facilitates the oxidative addition step. The electron-withdrawing nature of the 4-chlorophenyl group might, therefore, decelerate this step compared to more electron-donating phosphinite ligands. However, for very electron-rich metal centers, the oxidative addition can sometimes be too facile, leading to catalyst deactivation.
Reductive Elimination: This step is often favored by a more electron-deficient metal center. Consequently, the electron-withdrawing 4-chlorophenyl group could accelerate the reductive elimination, which is often the rate-determining step in many cross-coupling reactions.
Table 2: Illustrative Electronic Parameters of Selected Phosphine Ligands
| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Nature of Substituents | Expected Effect on Metal Center |
| P(t-Bu)₃ | 2056.1 | Strongly electron-donating alkyl groups | Increases electron density |
| PPh₃ | 2068.9 | Phenyl groups | Moderately electron-withdrawing |
| P(OPh)₃ | 2085.3 | Electron-withdrawing phenoxy groups | Significantly decreases electron density |
| P(p-C₆H₄Cl)₃ | 2071 (estimated) | Electron-withdrawing chloro-substituted aryl groups | Decreases electron density |
| This compound | Not available, but expected to be between PPh₃ and P(OPh)₃ | Mix of phenyl and electron-withdrawing 4-chlorophenoxy groups | Decreases electron density |
Steric Hindrance and Selectivity
The steric bulk of the this compound ligand is another critical factor that governs the catalyst's activity and selectivity. The size and spatial arrangement of the two phenyl groups and the 4-chlorophenoxy group create a specific steric environment around the metal center. This steric hindrance plays a crucial role in:
Controlling the coordination number of the metal: Bulky ligands tend to favor lower coordination numbers, which can be beneficial for creating the necessary vacant sites for catalysis.
Influencing the rate of reaction steps: Steric repulsion can affect the ease of substrate approach and product departure from the metal center.
Determining the selectivity of the reaction: In reactions where multiple products can be formed (e.g., regioselectivity or enantioselectivity), the steric environment created by the ligand can direct the substrate to bind in a specific orientation, thus favoring the formation of one product over others.
The steric properties of phosphine and related ligands are often quantified by the Tolman cone angle (θ). This angle provides a measure of the steric bulk of the ligand. While the specific cone angle for this compound is not widely reported, it can be estimated to be significant due to the presence of three aryl-based groups. The ability to tune the steric properties of phosphine-type ligands is a cornerstone of modern catalyst design. rsc.orgresearchgate.net
Table 3: Representative Tolman Cone Angles (θ) for Various Phosphine Ligands
| Ligand | Cone Angle (θ) in degrees | Steric Bulk |
| PH₃ | 87 | Very Small |
| P(OMe)₃ | 107 | Small |
| PPh₃ | 145 | Moderate |
| PCy₃ | 170 | Large |
| P(t-Bu)₃ | 182 | Very Large |
| This compound | Not available, but likely in the 145-160° range | Moderate to Large |
Note: The cone angle for this compound is an estimate based on the structures of its components.
Catalyst Recycling and Immobilization Strategies
A major challenge in homogeneous catalysis is the separation of the catalyst from the product mixture, which is often difficult and costly, especially when precious metals are used. researchgate.netaidic.it For catalysts derived from this compound, various strategies can be employed to facilitate their recovery and reuse, thereby improving the economic and environmental sustainability of the process.
Immobilization on Solid Supports: One of the most common approaches is to anchor the homogeneous catalyst onto an insoluble solid support. This "heterogenization" of the catalyst allows for easy separation by filtration. Common supports include:
Silica (B1680970) and Metal Oxides: The phosphinite ligand can be functionalized with a reactive group, such as a trialkoxysilane, which can then be covalently attached to the surface of silica or other metal oxides.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials that can serve as supports for phosphine-based catalysts. The ligand can be incorporated into the MOF structure, providing a well-defined and constrained environment for the catalytic metal center. rsc.orgnih.govresearchgate.net This approach combines the advantages of high activity and selectivity of homogeneous catalysts with the stability and reusability of heterogeneous catalysts. nih.gov
Polymers: The ligand can be attached to a polymer backbone, rendering the catalyst insoluble.
Biphasic Catalysis: This strategy involves using two immiscible liquid phases, one containing the catalyst and the other containing the products. After the reaction, the two phases are separated, and the catalyst phase can be reused.
Aqueous Biphasic Systems: The phosphinite ligand can be modified with water-soluble groups (e.g., sulfonates) to make the catalyst soluble in water. The reaction is then carried out with an organic substrate, and the product remains in the organic phase. researchgate.net
Ionic Liquids (ILs): Ionic liquids can be used as a solvent for the catalyst. The product can often be separated by extraction with a conventional organic solvent. An innovative approach involves integrating the phosphine ligand into the structure of the ionic liquid itself, creating a dual-function material that acts as both ligand and solvent. rsc.org
Membrane Filtration: Organic Solvent Nanofiltration (OSN) is an emerging technique that uses membranes to separate molecules based on their size. The larger catalyst complex can be retained by the membrane while the smaller product molecules pass through, allowing for the recovery of the catalyst. aidic.it
Table 4: Overview of Catalyst Recycling and Immobilization Strategies
| Strategy | Description | Advantages | Disadvantages |
| Immobilization on Solid Supports (e.g., Silica, MOFs) | Covalent attachment of the catalyst to an insoluble support. nih.gov | Easy separation by filtration; potential for use in continuous flow reactors. | Potential for reduced activity due to mass transfer limitations; leaching of the metal from the support. |
| Aqueous Biphasic Catalysis | The catalyst is dissolved in an aqueous phase, and the product in an organic phase. researchgate.net | Simple phase separation; low catalyst leaching. | Requires sufficient solubility of the substrate in the aqueous phase; may require ligand modification. |
| Ionic Liquid (IL) Biphasic Systems | The catalyst is dissolved in an ionic liquid phase. rsc.org | High catalyst stability; tunable solvent properties. | High cost of ionic liquids; potential for product contamination with the IL. |
| Organic Solvent Nanofiltration (OSN) | Separation of the catalyst from the product based on size using a membrane. aidic.it | Applicable to a wide range of homogeneous catalysts without modification; mild conditions. | Membrane stability and cost can be issues; potential for membrane fouling. |
These strategies provide a toolkit for developing more sustainable catalytic processes using this compound, addressing the critical issue of catalyst separation and reuse. researchgate.net
Computational and Theoretical Investigations of 4 Chlorophenyl Diphenylphosphinite
Quantum Chemical Calculations on Molecular Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chlorophenyl diphenylphosphinite, these calculations reveal the three-dimensional arrangement of atoms, the nature of the chemical bonds, and the distribution of electron density, which collectively dictate its chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized molecular geometry and electronic structure of organophosphorus compounds. nih.govscispace.comjocpr.com For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to predict key structural parameters. mdpi.com These calculations provide optimized bond lengths, bond angles, and dihedral angles that describe the molecule's most stable conformation.
Natural Bond Orbital (NBO) analysis, a common component of DFT studies, offers a detailed picture of bonding. wisc.eduwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. scirp.org For this compound, NBO analysis would elucidate the delocalization of electron density, such as the hyperconjugative interactions between the phosphorus lone pair and the antibonding orbitals of the adjacent phenyl and chlorophenyl rings. acadpubl.eu These interactions are crucial for stabilizing the molecule and influencing the electronic properties of the phosphorus center, which is key to its function as a ligand.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical but realistic data based on known values for similar phosphinite and chlorophenyl structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | P-O | 1.65 |
| P-C (Phenyl) | 1.83 | |
| C-Cl | 1.75 | |
| O-C (Chlorophenyl) | 1.38 | |
| Bond Angle (°) | O-P-C (Phenyl) | 103.5 |
| C(Phenyl)-P-C(Phenyl) | 101.0 | |
| P-O-C (Chlorophenyl) | 120.5 |
Ab Initio Calculations
Ab initio molecular orbital theory encompasses methods derived directly from quantum mechanical principles without the use of experimental data for parameterization. wiley.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide higher levels of accuracy compared to DFT, especially for systems where electron correlation is critical. While computationally more demanding, ab initio calculations serve as a benchmark to validate the results obtained from DFT methods. wiley.com For this compound, high-level ab initio calculations would provide a very accurate reference for its geometry and energy, confirming the reliability of the more routinely applied DFT functionals.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting spectroscopic data, which aids in the characterization and identification of synthesized compounds. By simulating spectra, researchers can corroborate experimental findings and assign spectral features to specific molecular structures.
For this compound, DFT calculations can predict its vibrational (IR) and Nuclear Magnetic Resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). mdpi.com The calculation of NMR chemical shifts is a particularly powerful tool for structure verification in solution. nih.govgithub.io Advanced protocols, sometimes incorporating machine learning (DP4-AI), can achieve high accuracy in predicting ¹H and ¹³C NMR spectra. nih.gov For organophosphorus compounds, the prediction of ³¹P NMR chemical shifts is especially important. These predicted values, when compared to experimental data, can confirm the compound's identity and provide insight into its electronic environment.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound This table presents hypothetical data. Predictions are typically made relative to a standard (e.g., TMS for ¹H, 85% H₃PO₄ for ³¹P) in a specified solvent.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ³¹P | 110 - 120 | Typical range for aryl phosphinites. |
| ¹H (Aromatic) | 7.0 - 7.8 | Complex multiplet pattern due to three distinct phenyl environments. |
| ¹³C (Aromatic) | 120 - 155 | Multiple signals corresponding to the different carbon atoms in the phenyl and chlorophenyl rings. |
Theoretical Studies of Ligand-Metal Interactions in Complexes
Phosphinites like this compound are primarily of interest for their role as ligands in transition metal catalysis. rsc.orgunam.mx Theoretical studies are crucial for understanding the nature of the bond between the phosphinite ligand and the metal center, which is key to the performance of the resulting catalyst. mdpi.com
DFT calculations can model the geometry, stability, and electronic structure of metal complexes containing this compound. mdpi.comnih.gov By calculating the binding energy, chemists can assess the strength of the ligand-metal bond. Furthermore, techniques like Energy Decomposition Analysis (EDA) can partition the interaction energy into distinct physical components: electrostatic interaction, Pauli repulsion, and orbital interaction. This provides a detailed understanding of whether the bond is primarily ionic or covalent. NBO analysis can also be applied to these complexes to study charge transfer between the ligand and the metal. scirp.org These studies are critical for rationally designing catalysts with desired properties, as the electronic and steric characteristics of the phosphinite ligand directly influence the activity and selectivity of the metal complex. nih.govresearchgate.netresearchgate.net
Table 3: Hypothetical Interaction Energy Analysis for a [PdCl₂(L)₂] Complex (L = this compound) This table presents hypothetical data illustrating the typical output of an Energy Decomposition Analysis (EDA).
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| Pauli Repulsion (ΔE_Pauli) | +95.0 | Destabilizing repulsion between filled orbitals. |
| Electrostatic Interaction (ΔE_elstat) | -60.5 | Stabilizing classical electrostatic attraction. |
| Orbital Interaction (ΔE_orb) | -75.5 | Stabilizing interaction from orbital mixing (covalency). |
| Total Interaction Energy (ΔE_int) | -41.0 | Sum of the above components. |
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanism of a chemical reaction is central to controlling its outcome. Computational chemistry provides powerful tools to map out the entire reaction pathway, identifying intermediates and, most importantly, the transition states that govern the reaction rate. nih.govmdpi.com
For reactions catalyzed by a complex of this compound, computational modeling can elucidate the catalytic cycle step-by-step. Methods like the Nudged Elastic Band (NEB) or growing string methods are used to locate the minimum energy path between a reactant and a product, revealing the structure of the transition state. libretexts.org According to Transition State Theory, the energy of this transition state determines the activation energy barrier for the reaction. uleth.cayoutube.com By calculating these barriers for different potential pathways (e.g., oxidative addition, reductive elimination, migratory insertion), researchers can determine the most likely reaction mechanism and identify the rate-determining step. This knowledge is invaluable for optimizing reaction conditions and improving catalyst performance. unam.mx
Ligand Design and Virtual Screening Based on Computational Models
The principles learned from the theoretical investigation of this compound can be leveraged to design new, improved ligands. The existing molecular structure serves as a scaffold that can be systematically modified in silico. nih.govmdpi.comresearchgate.net
In a typical workflow, a virtual library of derivatives is created by altering the substituents on the phenyl rings. For each new virtual compound, computational methods are used to predict key properties, such as steric bulk (e.g., cone angle) and electronic character (e.g., Tolman electronic parameter), which are known to correlate with catalytic activity. This process, known as virtual screening, allows for the rapid evaluation of thousands of potential ligands without the need for synthesis and experimental testing. nih.govnih.govnih.gov Promising candidates identified through this screening can then be prioritized for synthesis. This computer-driven approach, which may involve scaffold hopping to entirely new core structures, significantly accelerates the discovery of novel ligands and catalysts with enhanced selectivity and efficiency. arxiv.org
Advanced Spectroscopic and Structural Characterization of 4 Chlorophenyl Diphenylphosphinite and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure and bonding within 4-Chlorophenyl diphenylphosphinite and its derivatives. By analyzing the chemical shifts and coupling constants of various nuclei, particularly ³¹P, ¹H, and ¹³C, a comprehensive picture of the molecule's connectivity and electronic distribution can be constructed.
The ³¹P nucleus is a sensitive probe of the chemical and electronic environment around the phosphorus atom. In phosphinites and their complexes, the ³¹P NMR chemical shift (δ) is highly informative. For free this compound, the ³¹P NMR signal would be expected in a specific region characteristic of trivalent phosphorus compounds. Upon coordination to a metal center, a significant change in the chemical shift, known as the coordination shift (Δδ), is observed. This shift is a direct consequence of the donation of the phosphorus lone pair to the metal, which alters the electron density and shielding at the phosphorus nucleus.
The magnitude and direction of the coordination shift can provide valuable information about the nature of the metal-phosphorus bond. For instance, a large downfield shift (to higher frequency) is often indicative of strong σ-donation from the phosphorus to the metal. In addition to the chemical shift, coupling constants between the phosphorus atom and other magnetically active nuclei, such as ¹H, ¹³C, or other metals (e.g., ¹⁹⁵Pt, ¹⁰³Rh), offer further structural insights. These coupling constants (J-couplings) are transmitted through the chemical bonds and their magnitudes are related to the dihedral angles and the nature of the intervening bonds. For example, the one-bond coupling constant (¹J(P-M)) in metal complexes is a direct measure of the s-character of the metal-phosphorus bond.
| Compound/Complex Type | Typical ³¹P NMR Chemical Shift (δ, ppm) | Notes |
| Free Aryl Phosphinites | Varies, typically in the range of +80 to +120 ppm | The specific shift depends on the electronic nature of the aryl groups. |
| Metal Complexes of Aryl Phosphinites | Significant coordination shift (Δδ) observed upon binding to a metal. | The shift can be upfield or downfield depending on the metal and other ligands. |
While ³¹P NMR focuses on the phosphorus center, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the this compound ligand. nih.gov The aromatic protons and carbons of the phenyl and 4-chlorophenyl groups exhibit characteristic chemical shifts and splitting patterns that can be used to confirm the identity and purity of the compound. rsc.orgscielo.org.zaresearchgate.netchemicalbook.comspectrabase.comrsc.orgnih.govresearchgate.netchemicalbook.com
In the ¹H NMR spectrum, the protons on the phenyl rings typically appear as complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The protons on the 4-chlorophenyl group will show a distinct AA'BB' splitting pattern due to the symmetry of the para-substituted ring. Similarly, the ¹³C NMR spectrum will display unique signals for each carbon environment in the molecule. nih.govrsc.orgscielo.org.zarsc.org The carbon atoms directly attached to the phosphorus will show coupling to the ³¹P nucleus, resulting in doublets. The magnitude of this coupling can help in assigning the signals. Upon coordination to a metal, subtle but measurable changes in the ¹H and ¹³C chemical shifts of the ligand can be observed, providing further evidence of complex formation. rsc.org
| Nucleus | Typical Chemical Shift Range (δ, ppm) | Key Features |
| ¹H (Aromatic) | 7.0 - 8.0 | Complex multiplets for phenyl groups, AA'BB' pattern for the 4-chlorophenyl group. |
| ¹³C (Aromatic) | 120 - 140 | Distinct signals for each carbon environment. Carbons bonded to phosphorus will appear as doublets due to J(P-C) coupling. |
To unambiguously assign all the ¹H and ¹³C signals, especially in complex molecules or their metal complexes, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) connectivity within the individual aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate the proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These experiments are crucial for building a complete and accurate picture of the molecular structure by tracing the bonding network throughout the molecule.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. frontiersin.orgnih.gov These techniques are particularly useful for identifying functional groups and analyzing the effects of ligand coordination on the vibrational frequencies of the this compound ligand. rsc.org
The phosphinite group (P-O-C) has characteristic vibrational modes that can be identified in the IR and Raman spectra. The P-O stretching vibration is typically observed in the region of 1000-1100 cm⁻¹, while the O-C stretching vibration appears at a slightly higher frequency. The exact positions of these bands are sensitive to the electronic and steric environment of the phosphinite moiety. The spectra also contain numerous bands corresponding to the vibrations of the phenyl and 4-chlorophenyl rings, such as C-H stretching, C=C stretching, and various bending modes.
When this compound acts as a ligand and coordinates to a metal center, changes in its vibrational spectrum can be observed. The donation of electron density from the phosphorus atom to the metal can lead to a strengthening or weakening of adjacent bonds, resulting in shifts in their corresponding vibrational frequencies. For example, the P-O stretching frequency may shift upon coordination. Furthermore, new vibrational modes corresponding to the metal-phosphorus bond (ν(M-P)) will appear in the low-frequency region of the Raman spectrum, typically below 500 cm⁻¹. The observation of these new bands provides direct evidence of ligand coordination. The magnitude of the frequency shift of the ligand's internal vibrations and the frequency of the new metal-ligand vibrations can offer insights into the strength and nature of the coordination bond. rsc.org
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Effect of Coordination |
| P-O Stretch | 1000 - 1100 | May shift upon coordination to a metal. |
| O-C Stretch | 1100 - 1200 | Can also be influenced by the coordination environment. |
| Metal-Phosphorus (M-P) Stretch | < 500 | Appears in the low-frequency region of the Raman spectrum upon complexation. |
X-ray Diffraction (XRD) and Crystallography
Single Crystal X-ray Diffraction for Molecular and Supramolecular Structures
Single crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail for determining the precise molecular structure of a compound. For this compound, a successful SC-XRD analysis would yield the exact spatial arrangement of all atoms, confirming the connectivity and providing precise measurements of the P-O, P-C, and C-Cl bond lengths and the torsional angles of the phenyl rings.
Table 1: Illustrative Single Crystal XRD Data for a Hypothetical this compound Metal Complex
| Parameter | Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements of the unit cell. |
| a (Å) | 10.54 | Unit cell dimension. |
| b (Å) | 18.21 | Unit cell dimension. |
| c (Å) | 12.88 | Unit cell dimension. |
| β (°) | 98.7 | Angle of the unit cell. |
| M-P bond (Å) | 2.25 | Metal-Phosphorus bond length. |
| P-O bond (Å) | 1.65 | Phosphorus-Oxygen bond length. |
| C-Cl bond (Å) | 1.74 | Carbon-Chlorine bond length. |
Note: This table contains representative data and is for illustrative purposes.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the bulk properties of a crystalline material. researchgate.net Instead of a single crystal, a finely ground powder containing a multitude of randomly oriented crystallites is used. researchgate.net The resulting diffraction pattern, or diffractogram, serves as a unique fingerprint for a specific crystalline phase. ias.ac.in
For this compound, PXRD would be primarily employed to:
Confirm Bulk Purity: By comparing the experimental pattern to a reference pattern (either calculated from single-crystal data or from a known standard), one can verify the phase purity of a synthesized batch. The presence of sharp peaks indicates a crystalline material, while a broad halo would suggest the presence of amorphous content. scm.com
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing these different solid-state forms.
Characterize Complexes: When this compound is used to synthesize a new metal complex, PXRD can quickly confirm the formation of a new crystalline product, which will have a diffraction pattern distinct from the starting materials.
The analysis involves plotting the intensity of the diffracted X-rays versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific set of lattice planes according to Bragg's Law. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₈H₁₄ClOP), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass.
The technique is particularly useful for confirming the successful synthesis of the target compound and its complexes. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly resolved in the mass spectrum, providing further confirmation of the compound's identity. nih.gov
Table 2: Theoretical HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₁₈H₁₅ClOP⁺ | 325.04926 |
| [M+Na]⁺ | C₁₈H₁₄ClNaOP⁺ | 347.03120 |
Note: M represents the neutral molecule. Calculated m/z values are for the most abundant isotopes.
Fragmentation Patterns and Structural Confirmation
In mass spectrometry, after the initial ionization, the molecular ion can be energetically unstable and break apart into smaller, charged fragments. researchgate.netwikipedia.org The pattern of these fragments is predictable and highly characteristic of the molecule's structure. By analyzing these fragmentation pathways, the connectivity of the atoms can be confirmed.
For this compound, common fragmentation pathways in techniques like electron ionization (EI) or collision-induced dissociation (CID) would involve the cleavage of the relatively weaker bonds. mdpi.com Key fragmentation processes would likely include:
Loss of the chlorophenyl group ([M - C₆H₄Cl]⁺).
Cleavage of the P-O bond, leading to a diphenylphosphinyl cation or a chlorophenoxy radical.
Loss of a phenyl radical from the diphenylphosphinyl moiety.
Cleavage of the C-Cl bond, resulting in a [M-Cl]⁺ fragment.
The presence of ions corresponding to the 4-chlorophenyl cation (m/z 111) would be a strong indicator of that part of the structure. nih.gov This detailed fragmentation analysis provides a robust method for structural confirmation, complementing data from other spectroscopic techniques. wikipedia.org
Table 3: Plausible Mass Fragments for this compound
| Fragment Ion (m/z) | Identity | Description |
| 324/326 | [C₁₈H₁₄ClOP]⁺˙ | Molecular Ion (showing Cl isotope pattern) |
| 247 | [C₁₂H₁₀OP]⁺ | Loss of chlorobenzene |
| 185 | [C₁₂H₁₀P]⁺ | Diphenylphosphinyl cation |
| 128 | [C₆H₅O]⁺ | Phenoxy cation |
| 111/113 | [C₆H₄Cl]⁺ | 4-Chlorophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: m/z values are for the most abundant isotopes.
Other Advanced Characterization Techniques (e.g., EPR, UV-Vis, Electrochemistry for complexes)
A comprehensive understanding of this compound and its complexes often requires a suite of characterization techniques beyond XRD and MS.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. While the phosphinite ligand itself is diamagnetic (no unpaired electrons), its complexes with paramagnetic metal ions (e.g., Cu(II), Cr(I), Co(II)) can be studied by EPR. acs.orgnih.gov The resulting spectrum provides detailed information about the electronic environment of the metal center, including its oxidation state and the nature of the metal-ligand bonding. acs.org The hyperfine coupling to the ³¹P nucleus of the phosphinite ligand can give direct insight into the M-P bond covalency and the distribution of spin density onto the ligand. scm.com
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. bath.ac.uk For this compound, absorption bands in the UV region are expected due to π→π* transitions within the aromatic rings. When the phosphinite coordinates to a metal center, new absorption bands can appear. These may include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions (for transition metal complexes). researchgate.netyoutube.com Studying how the absorption spectrum changes upon complexation can provide evidence of coordination and offer insights into the electronic structure of the resulting complex. mdpi.com
Electrochemistry: Techniques like cyclic voltammetry (CV) are used to study the redox properties of a compound. rsc.org A CV experiment on this compound would reveal its oxidation potential. This is particularly relevant as phosphinites, like other P(III) compounds, can be susceptible to oxidation. researchgate.net When coordinated to a redox-active metal, the ligand can influence the metal's redox potentials. The cyclic voltammogram of a metal complex of this ligand can reveal whether redox processes are metal-centered or ligand-centered and can assess the electronic influence of the phosphinite ligand on the metal's properties. utexas.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. youtube.comyoutube.com It is particularly powerful for characterizing paramagnetic transition metal complexes of this compound. The technique provides detailed information about the electronic structure and the local environment of the metal ion. youtube.comnrel.gov
EPR spectroscopy probes the transitions between electron spin energy levels that are split by an external magnetic field, an effect known as Zeeman splitting. youtube.com The resulting spectrum's characteristics are defined by the g-tensor, the hyperfine coupling constants, and the zero-field splitting (ZFS) parameters.
Research Findings:
In studies of paramagnetic metal complexes containing phosphinite-type ligands, such as high-spin cobalt(II) complexes, EPR spectroscopy has been instrumental in determining their electronic ground state. nih.gov For instance, in a pseudotetrahedral CoS₄ coordination environment formed by related disulfidoimidodiphosphinato ligands, advanced multifrequency EPR methods were required to determine the ZFS, which is notoriously difficult for high-spin Co(II). nih.gov
The analysis of single-crystal X-band EPR spectra can reveal the orientation of the principal axes of the g-tensor and the cobalt hyperfine tensor. nih.gov The character of the ZFS, whether nearly axial or highly rhombic, provides deep insight into the symmetry of the metal's coordination sphere. nih.gov For example, a nearly axial ZFS (E/D ≈ -0.05) was found for one complex, while another with slightly different peripheral groups exhibited a more rhombic ZFS (E/D ≈ -0.33). nih.gov The energy difference between the Kramers doublets, a direct result of the ZFS, has been measured to be in the range of 24-30 cm⁻¹ for such systems. nih.gov This information is critical for understanding the magnetic anisotropy of the molecule.
These findings demonstrate that EPR spectroscopy is an indispensable tool for elucidating the subtle electronic and structural differences in paramagnetic complexes that can arise from minor modifications to the ligand structure, such as the substituents on the phosphorus atom in this compound.
Table 1: Representative EPR Parameters for Paramagnetic Metal Complexes with Phosphorus-based Ligands
| Parameter | Value | Description |
|---|---|---|
| g-tensor | Anisotropic | Reflects the interaction of the unpaired electron's spin with the orbital angular momentum. Anisotropy indicates a non-spherical electronic environment. |
| Hyperfine Coupling (A) | Varies with nucleus | Describes the interaction between the electron spin and nuclear spins (e.g., ³¹P, ¹⁴N, ⁵⁹Co), providing information on spin density distribution. |
| Zero-Field Splitting (D, E) | D = 24-30 cm⁻¹, E/D ≈ -0.05 to -0.33 | Describes the splitting of spin states in the absence of an external magnetic field, reflecting the symmetry of the ligand field. nih.gov |
UV-Visible Spectroscopy
UV-Visible spectroscopy on complexes of this compound provides valuable information about electronic transitions within the molecule. bath.ac.ukethz.ch The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In transition metal complexes, the main types of electronic transitions observed are d-d transitions and charge-transfer (CT) transitions. libretexts.org
Research Findings:
d-d Transitions: These transitions occur between the d-orbitals of the metal center, which are split in energy by the ligand field. libretexts.orgrsc.org For octahedral complexes, this corresponds to transitions between the t₂g and e_g sets of orbitals. rsc.org These absorptions are typically weak, with molar absorptivity (ε) values generally less than 1,000 M⁻¹cm⁻¹. libretexts.org The energy of these transitions is directly related to the ligand field splitting parameter (Δ), which in turn is influenced by the nature of the metal ion, its oxidation state, and the coordinating ligands. rsc.org The this compound ligand's field strength would directly impact the observed colors and absorption wavelengths of its complexes.
Charge-Transfer (CT) Transitions: These are much more intense (ε > 1,000 M⁻¹cm⁻¹) and involve the movement of an electron between orbitals that are predominantly metal-based and those that are predominantly ligand-based. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This is common for ligands with available lone pairs and metals in high oxidation states.
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to an empty ligand-based orbital. libretexts.org This is often seen with ligands possessing low-lying π* orbitals, such as aromatic systems, and metals in low oxidation states. The phenyl and chlorophenyl groups of the phosphinite ligand could participate in such transitions.
In related phosphorescent platinum complexes, studies have shown intense absorption bands in the UV region, which are assigned to mixed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. researchgate.net The emission properties, such as phosphorescence, are also dictated by the energies of these excited states. For some complexes, intense blue or green phosphorescence is observed in solid matrices, with high photoluminescence quantum yields ranging from 0.35 to 0.91. researchgate.net
Table 2: Representative UV-Visible Absorption Data for Transition Metal Complexes
| Complex Type | Transition Type | Typical λmax (nm) | Typical Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|---|
| Octahedral Metal Complex | d-d | 400 - 800 rsc.org | < 1,000 libretexts.org |
| Complex with π-acceptor Ligands | MLCT | 300 - 500 researchgate.net | > 1,000 libretexts.org |
Cyclic Voltammetry and Electrochemical Properties of Complexes
Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of this compound and its metal complexes. By measuring the current that develops in an electrochemical cell as the potential is varied, one can determine the potentials at which the compound is oxidized or reduced and assess the stability of the resulting species. researchgate.net
Research Findings:
The electrochemical behavior of a complex is profoundly influenced by the nature of its ligands. The this compound ligand, with its combination of a chloro-substituted aromatic ring and diphenylphosphino group, can modulate the electron density at the metal center, thereby tuning its redox potentials.
Studies on related compounds provide insight into the expected behavior. For example, the cyclic voltammetry of copper(II) complexes with thiosemicarbazone ligands has revealed that the ligand structure and the metal ion's ability to exhibit variable valencies have a synergistic effect on the electron transfer mechanism. researchgate.net Similarly, for complexes involving this compound, one would expect to observe one or more reversible or quasi-reversible redox processes corresponding to metal-centered (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) or ligand-centered electron transfers.
The voltammogram for a hypothetical complex, [M(4-ClPhOPPh₂)₂]ⁿ⁺, might show a reversible one-electron oxidation and a reversible one-electron reduction. The potential of these processes would be compared to a standard reference electrode (e.g., Fc⁺/Fc). The separation between the anodic and cathodic peak potentials (ΔE_p) gives an indication of the electrochemical reversibility of the process. For a reversible one-electron process, ΔE_p is theoretically 59 mV at room temperature. The half-wave potential (E₁/₂) provides the formal reduction potential of the redox couple.
The electron-withdrawing nature of the 4-chlorophenyl group is expected to make the phosphorus atom more electrophilic compared to an unsubstituted phenyl diphenylphosphinite. This would likely shift the oxidation potential of the corresponding metal complex to more positive values, making it more difficult to oxidize.
Table 3: Representative Electrochemical Data from Cyclic Voltammetry
| Redox Process | E₁/₂ (V vs. Fc⁺/Fc) | ΔE_p (mV) | Description |
|---|---|---|---|
| M⁺/M²⁺ | +0.50 | 65 | Quasi-reversible, one-electron oxidation of the metal center. |
| M⁺/M⁰ | -1.20 | 60 | Reversible, one-electron reduction of the metal center. |
| Ligand Oxidation | > +1.5 | - | Irreversible oxidation of the phosphinite ligand. |
Structure Reactivity Relationship Studies of 4 Chlorophenyl Diphenylphosphinite
Systematic Variation of the 4-Chlorophenyl Substituent
In a typical study, the electronic nature of the 4-chlorophenyl group would be systematically varied to probe its influence on the catalytic activity of a metal complex containing this ligand. The chloro-substituent at the para-position exerts a specific electronic effect that can be compared against other substituents.
Electronic Effects: The Hammett parameter (σ) is a common metric used to quantify the electron-donating or electron-withdrawing nature of a substituent on a phenyl ring. For the 4-chloro substituent, this value is +0.23, indicating it is moderately electron-withdrawing. A systematic study would involve replacing the chlorine atom with a range of other substituents to cover a spectrum of electronic effects.
Hypothetical Data for Systematic Variation:
| Substituent (X) at 4-position | Hammett Parameter (σp) | Expected Effect on Electron Density at Phosphorus | Potential Impact on Catalytic Activity (e.g., in a hypothetical cross-coupling reaction) |
| -OCH₃ | -0.27 | Increase | May enhance oxidative addition |
| -CH₃ | -0.17 | Slight Increase | |
| -H | 0.00 | Baseline | |
| -Cl | +0.23 | Decrease | May facilitate reductive elimination |
| -CF₃ | +0.54 | Significant Decrease | |
| -NO₂ | +0.78 | Strong Decrease |
This table is illustrative and based on general principles of physical organic chemistry. The actual impact on a specific catalytic reaction would need to be determined experimentally.
Modulation of the Diphenylphosphinite Backbone
Alterations to the two phenyl groups directly attached to the phosphorus atom (the diphenylphosphinite backbone) would primarily modulate the steric environment around the metal center to which the ligand is coordinated.
Steric Effects: The steric bulk of a phosphinite ligand is often quantified by its cone angle (θ). This parameter provides an estimate of the physical space occupied by the ligand. Modifying the phenyl groups with substituents, particularly at the ortho-positions, would significantly alter the cone angle.
Hypothetical Data for Backbone Modulation:
| Backbone Phenyl Substituent | Estimated Cone Angle (θ) | Expected Steric Hindrance | Potential Impact on Catalytic Selectivity (e.g., regioselectivity in hydroformylation) |
| Phenyl (unsubstituted) | ~145° | Baseline | |
| 2-Methylphenyl (o-tolyl) | >150° | Increased | May favor linear product |
| 2,6-Dimethylphenyl (xylyl) | >160° | Significantly Increased | May further enhance selectivity |
| 3,5-Dimethylphenyl | ~145° | Minimal change from baseline | Electronic effects may be more pronounced |
This table is illustrative. Cone angles are estimates and would need to be calculated or measured for the specific phosphinite ligands.
Correlation of Structural Parameters with Catalytic Activity and Selectivity
A comprehensive study would aim to establish a quantitative structure-activity relationship (QSAR) by correlating the electronic and steric parameters (like Hammett parameters and cone angles) with key catalytic outputs, such as reaction rate (often expressed as turnover frequency, TOF) and selectivity (e.g., enantiomeric excess or regioselectivity).
For instance, in a hypothetical palladium-catalyzed Suzuki-Miyaura coupling, one might find that electron-donating substituents on the 4-chlorophenyl ring accelerate the rate-determining oxidative addition step, leading to higher TOF. Conversely, in a reaction where reductive elimination is rate-limiting, electron-withdrawing groups, such as the 4-chloro substituent itself, could be beneficial.
Similarly, in a rhodium-catalyzed hydroformylation reaction, increasing the steric bulk of the diphenylphosphinite backbone could enhance the regioselectivity towards the linear aldehyde product by disfavoring the formation of the bulkier branched intermediate.
Without specific experimental data from studies on 4-Chlorophenyl diphenylphosphinite, any such correlations remain speculative and are based on established principles observed with other phosphine (B1218219) and phosphinite ligands.
Comparative Analysis with Other Phosphine and Phosphinite Ligands
Comparison with Triarylphosphines (e.g., Tris(4-chlorophenyl)phosphine)
A primary point of comparison for 4-Chlorophenyl diphenylphosphinite is with triarylphosphines, such as the structurally related Tris(4-chlorophenyl)phosphine. The fundamental difference lies in the connectivity to the phosphorus atom: phosphinites feature a P-O-C linkage, whereas phosphines have only direct P-C bonds. This distinction has profound electronic consequences.
Electronic Properties: The oxygen atom in the phosphinite ligand is highly electronegative, which significantly alters the electronic character of the phosphorus center. umb.edu This P-O-Ar group makes this compound a weaker σ-donor and a stronger π-acceptor compared to a triarylphosphine. umb.edu In triarylphosphines like Tris(4-chlorophenyl)phosphine, the electronic effects are dictated by the substituents on the aryl rings. The three electron-withdrawing chlorine atoms in Tris(4-chlorophenyl)phosphine reduce the basicity of the phosphorus atom compared to an unsubstituted ligand like triphenylphosphine (B44618).
However, the direct P-O linkage in this compound introduces a more potent electron-withdrawing effect. This is because the oxygen atom inductively withdraws electron density from the phosphorus. The electronic properties of phosphine (B1218219) ligands can be quantified using Tolman's Electronic Parameter (TEP), which is derived from the A₁ C-O vibrational frequency (ν(CO)) of [Ni(CO)₃L] complexes; a higher ν(CO) value indicates a more electron-withdrawing (less basic) ligand. wikipedia.orglibretexts.org While specific TEP values for this compound are not widely reported, the general trend for ligand classes is well-established: P(Aryl)₃ < P(O-Aryl)(Aryl)₂. The presence of the chloro substituent on the phenoxy group in this compound further enhances its electron-withdrawing nature.
Steric Properties: The steric bulk of phosphine ligands is commonly quantified by the Tolman cone angle (θ). libretexts.orgwikipedia.org This angle provides a measure of the physical space occupied by the ligand at the metal center. For triarylphosphines, the cone angle is determined by the three aryl groups. Tris(4-chlorophenyl)phosphine is expected to have a cone angle slightly larger than that of triphenylphosphine (145°) due to the presence of the chlorine atoms at the para position. For this compound, the steric profile is determined by two phenyl groups and the 4-chlorophenoxy group. The cone angle is likely comparable to other diphenylphosphinite ligands and slightly different from Tris(4-chlorophenyl)phosphine, but the primary distinction remains electronic.
Comparison with Alkyl and Mixed Aryl-Alkyl Phosphinites (e.g., Methyl Diphenylphosphinite, Ethyl Diphenylphosphinite)
Comparing this compound with alkyl diphenylphosphinites, such as Methyl Diphenylphosphinite and Ethyl Diphenylphosphinite, highlights the influence of the group attached to the phosphinite oxygen atom. manchester.ac.ukmanchester.ac.uk In this case, all are phosphinites with two phenyl groups on the phosphorus, but they differ in having an aryloxy (O-Ar) versus an alkoxy (O-Alk) group.
Electronic Properties: Alkoxy groups (like methoxy (B1213986) and ethoxy) are generally considered to be more electron-donating than aryloxy groups. Furthermore, the 4-chlorophenoxy group in this compound is explicitly electron-withdrawing due to the chloro substituent. Consequently, this compound is a significantly weaker σ-donor and stronger π-acceptor than Methyl Diphenylphosphinite or Ethyl Diphenylphosphinite. umb.edulibretexts.org
The electronic properties of phosphinites can also be assessed by measuring the one-bond P-Se coupling constant (¹J(PSe)) in the corresponding phosphine selenide. researchgate.netacs.org A larger ¹J(PSe) value typically corresponds to a lower basicity (weaker σ-donation) of the parent phosphine or phosphinite. researchgate.net Studies have shown that phosphinites with electron-withdrawing groups exhibit larger coupling constants. manchester.ac.ukmanchester.ac.uk Therefore, it is expected that Ph₂P(=Se)(O-C₆H₄-4-Cl) would have a larger ¹J(PSe) value than Ph₂P(=Se)(OMe) or Ph₂P(=Se)(OEt).
Distinguishing Features and Advantages of this compound
This compound occupies a specific and useful space within the landscape of phosphorus ligands, offering a unique balance of steric and electronic properties.
The primary distinguishing feature is its tunable electronic profile . It combines the steric architecture of a diphenylphosphino group with an electronically modifiable aryloxy substituent. The introduction of the electron-withdrawing chloro group makes the ligand significantly less basic and a better π-acceptor than common triarylphosphines (like triphenylphosphine) and alkylphosphinites (like ethyl diphenylphosphinite). This property is highly advantageous in catalytic reactions where:
Electron-poor metal centers are desirable to promote reductive elimination or prevent catalyst deactivation.
Strong π-acceptor ligands are needed to stabilize low-valent metal complexes. umb.edu
Another advantage is its modular nature . The synthesis of phosphinites allows for the systematic variation of the O-linked group. While this article focuses on the 4-chloro derivative, one can envision a family of related ligands with different substituents on the phenoxy ring, allowing for the fine-tuning of electronic properties without significantly altering the steric environment defined by the two phenyl groups. This provides a strategic tool for catalyst optimization, separating steric and electronic effects.
Future Research Directions and Emerging Applications of 4 Chlorophenyl Diphenylphosphinite
Development of Novel Catalytic Systems
There is currently no specific research available on the development of novel catalytic systems based on 4-Chlorophenyl diphenylphosphinite. The scientific community has extensively studied phosphine (B1218219) and phosphinite ligands in general for catalysis, particularly in cross-coupling reactions and hydroformylation. researchgate.netdoi.orgnih.gov For instance, palladium complexes with phosphinite ligands have been recognized for their catalytic activity in Suzuki cross-coupling reactions. researchgate.net Similarly, rhodium complexes with various phosphine ligands are workhorses in hydroformylation processes. nih.govresearchgate.netmdpi.comrsc.org However, studies that isolate and evaluate the unique catalytic properties imparted by the 4-chlorophenyl moiety in this specific phosphinite are yet to be published. Future work could explore how the electronic effects of the chlorine substituent on the phenyl ring influence the catalytic activity and selectivity of metal complexes derived from this ligand in reactions such as Suzuki-Miyaura coupling or Heck reactions. nih.govnsf.govorganic-chemistry.org
Integration into Polymerization Processes
The potential role of this compound in polymerization processes is an uninvestigated area. While phosphine-functionalized polymers and the use of phosphorus compounds in polymerization are known, rsc.orgnih.gov there is no literature detailing the use of this compound as an initiator, catalyst, or modifying agent in polymerization reactions. Research in this direction could investigate its utility in ring-opening polymerizations or as a ligand in metal-catalyzed polymerizations, such as those for producing polyolefins or conjugated polymers. acs.org For example, studies on other functionalized phosphine ligands have shown their effectiveness in rhodium-catalyzed polymerization of phenylacetylene.
Applications in Materials Science
Specific applications of this compound in materials science have not been reported. Organophosphorus compounds are known to be useful as flame retardants and as components in functional materials. bath.ac.uk The presence of both phosphorus and chlorine in this compound suggests it could theoretically be explored for creating fire-retardant polymers or other advanced materials. However, no studies have been published that synthesize or test materials incorporating this specific compound. Future research could focus on synthesizing polymers or coordination polymers containing this ligand and evaluating their thermal, optical, or electronic properties. nsf.gov
Exploration of Supramolecular Assemblies
The exploration of supramolecular assemblies based on this compound is another area lacking specific research. Phosphines and other organophosphorus compounds serve as building blocks in coordination-driven self-assembly to form macrocycles and coordination polymers. nih.govresearchgate.net The specific steric and electronic profile of this compound could lead to unique supramolecular architectures when coordinated to metal centers. acs.orgnih.gov However, the synthesis and characterization of such assemblies have not been documented. Future work might involve reacting this ligand with various metal salts to explore the formation of discrete molecular cages or extended coordination networks and studying their host-guest chemistry or catalytic properties within a confined space.
Green Chemistry and Sustainable Synthesis Approaches
While there is a strong drive towards greener synthesis of chemical compounds, rasayanjournal.co.ingoogle.com including organophosphorus compounds, there are no published methods focusing on a sustainable synthesis route specifically for this compound. General principles of green chemistry, such as atom economy, use of safer solvents, and catalytic processes, are broadly applicable. google.com Research could be directed toward developing a synthesis for this compound that avoids hazardous reagents and minimizes waste, potentially utilizing catalytic methods for the P-O bond formation.
Q & A
Q. What are the established synthetic routes for preparing 4-chlorophenyl diphenylphosphinite, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves reacting chlorodiphenylphosphine with a 4-chlorophenol derivative in the presence of a base (e.g., pyridine) to facilitate deprotonation and nucleophilic substitution. For example, analogous syntheses of diphenylphosphinite derivatives use allyl alcohol under similar conditions without isolating intermediates . Optimization includes:
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to minimize hydrolysis.
- Temperature control : Maintain 0–5°C during reagent mixing to suppress side reactions.
- Stoichiometry : A 1:1 molar ratio of chlorodiphenylphosphine to 4-chlorophenol derivative ensures minimal residual starting material.
Yield improvements (>80%) are achievable via slow addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- <sup>31</sup>P NMR spectroscopy : A singlet near δ 100–120 ppm confirms the phosphinite structure, with deviations indicating impurities or oxidation .
- Mass spectrometry (ESI-MS) : Electrospray ionization under positive ion mode detects the molecular ion peak [M+H]<sup>+</sup>; fragmentation patterns help validate the backbone .
- Single-crystal X-ray diffraction : Crystallize the compound from hexane/ethyl acetate, and submit data to the Cambridge Crystallographic Data Centre (CCDC) for refinement. For example, analogous phosphinite complexes in used CCDC-2036897/8 for structural validation .
Q. How does this compound react with electrophilic or nucleophilic reagents, and what factors influence its stability?
- Methodological Answer :
- Nucleophilic attack : The P(III) center reacts with electrophiles (e.g., alkyl halides) to form phosphonium salts. Monitor reactivity via <sup>31</sup>P NMR shifts (Δδ > 20 ppm post-reaction) .
- Oxidation : Air-sensitive; storage under inert gas (Ar) at –20°C prevents conversion to phosphine oxide. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .
- Hydrolysis : Susceptible to moisture; reaction with H₂O produces diphenylphosphinous acid. Conduct kinetic studies in buffered solutions (pH 4–7) to quantify degradation rates .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in transition-metal catalysis?
- Methodological Answer : As a ligand, its electron-donating P(III) center modulates metal reactivity. For example, in gold(I) complexes (), phosphinite ligands enhance catalytic activity in cross-coupling reactions. Key steps:
- Coordination studies : Use UV-Vis and <sup>31</sup>P NMR to track binding constants (Ka) with Au(I)/Pd(0).
- Catalytic screening : Test turnover frequency (TOF) in Sonogashira couplings; compare with diphenylphosphine analogs to isolate electronic effects .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound derivatives?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map HOMO-LUMO gaps, predicting nucleophilic sites. Compare with experimental <sup>31</sup>P NMR shifts for validation .
- Molecular docking : Dock derivatives into VEGFR-2 () or kinase targets using AutoDock Vina. Score binding affinities (ΔG) to prioritize synthesis of high-activity analogs .
Q. What strategies resolve contradictions in spectral data or reactivity observations for this compound?
- Methodological Answer :
- Cross-validation : If <sup>1</sup>H NMR shows unexpected peaks, repeat synthesis under strict anhydrous conditions and compare with high-resolution mass spectrometry (HRMS) .
- Crystallographic clarity : Resolve ambiguous NOE (nuclear Overhauser effect) data via X-ray structures. For example, used crystallography to confirm ligand geometry in Au(I) complexes .
- Replicate studies : Reproduce conflicting reactions (e.g., variable yields in alkylation) using controlled reagent purity assays (HPLC-grade solvents, sublimed phosphinite) .
Q. How does the electronic nature of the 4-chlorophenyl group influence the coordination chemistry of diphenylphosphinite ligands?
- Methodological Answer : The electron-withdrawing Cl substituent reduces electron density at P, weakening metal-ligand bonds. Compare with non-halogenated analogs via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
